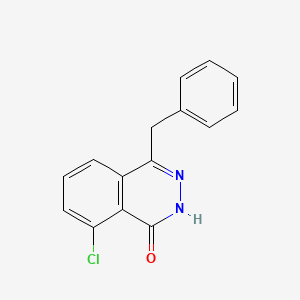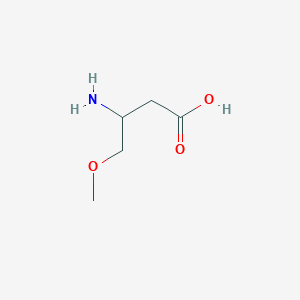
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is a heterocyclic compound that combines the structural features of pyridazine and oxazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,3-diphenylpropane-1,3-dione, under acidic or basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.
Coupling of the Rings: The final step involves coupling the pyridazine and oxazole rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming a carbonyl derivative.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., Lewis acids for electrophilic substitution).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The combination of pyridazine and oxazole rings can interact with various biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring can enhance the compound’s binding affinity and specificity. Together, these interactions can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share structural similarities and biological activities.
Oxazole Derivatives: Compounds such as oxazoles and oxazolines are structurally related and exhibit similar chemical reactivity.
Uniqueness
2-(3,5-Diphenylpyridazin-4-yl)-4-methyl-4,5-dihydrooxazole is unique due to the combination of pyridazine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H17N3O |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-(3,5-diphenylpyridazin-4-yl)-4-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H17N3O/c1-14-13-24-20(22-14)18-17(15-8-4-2-5-9-15)12-21-23-19(18)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3 |
InChI-Schlüssel |
CSIMNUWPJIGYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=N1)C2=C(N=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
![5-Amino-2-[(2-aminopyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12906465.png)
![1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene](/img/structure/B12906466.png)


